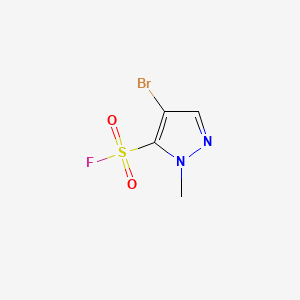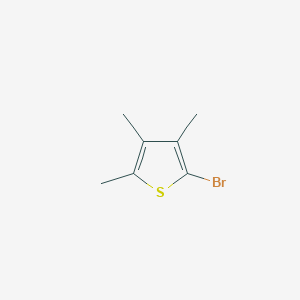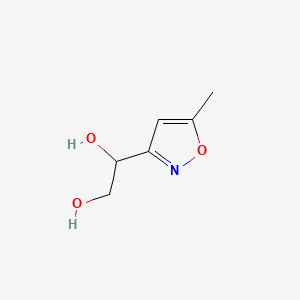
3-Ethoxy-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of both ethoxy and methoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of 3-Ethoxy-2-methoxybenzoic acid may involve multi-step synthesis processes, starting from readily available raw materials such as ortho-xylene or other substituted benzenes. The process may include nitration, reduction, and etherification steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-Ethoxy-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of ethoxy and methoxy groups can influence its reactivity and binding properties. These functional groups may enhance the compound’s ability to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylbenzoic acid: Similar in structure but with a methyl group instead of an ethoxy group.
3-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of an ethoxy group.
2-Methoxybenzoic acid: Lacks the ethoxy group, having only a methoxy group attached to the benzene ring.
Uniqueness
3-Ethoxy-2-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. These functional groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct in its applications and behavior .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-ethoxy-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-3-14-8-6-4-5-7(10(11)12)9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
NCDQWSSXNMKFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)


![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)








![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)
